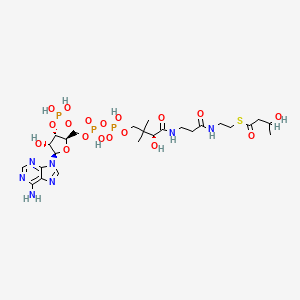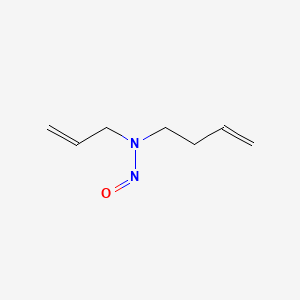
Acide 2-hydroxy-2-méthylbut-3-énoïque
Vue d'ensemble
Description
2-Hydroxy-2-methylbut-3-enoic acid is an α,β-unsaturated monocarboxylic acid. It is structurally characterized by a hydroxy group attached to the second carbon of a butenoic acid chain, with a methyl group on the third carbon. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
Applications De Recherche Scientifique
2-Hydroxy-2-methylbut-3-enoic acid has diverse applications in scientific research:
Analyse Biochimique
Biochemical Properties
2-Hydroxy-2-methylbut-3-enoic acid is involved in various biochemical reactions, primarily due to its α,β-unsaturated structure, which makes it reactive in enzymatic processes. This compound interacts with several enzymes, including dehydrogenases and hydratases, which facilitate its conversion into other metabolites. For instance, it can be converted into 3-methyl-2-oxobutanoic acid through the action of specific dehydrogenases . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can act as a substrate for hydratases, leading to the formation of different hydroxy acids .
Cellular Effects
2-Hydroxy-2-methylbut-3-enoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain transcription factors, thereby affecting gene expression . It also plays a role in cellular metabolism by participating in the synthesis and degradation of other metabolites. The presence of 2-Hydroxy-2-methylbut-3-enoic acid in cells can lead to changes in metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2-Hydroxy-2-methylbut-3-enoic acid exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, 2-Hydroxy-2-methylbut-3-enoic acid can interact with transcription factors, leading to changes in gene expression . These interactions are crucial for the compound’s role in regulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2-methylbut-3-enoic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the presence of 2-Hydroxy-2-methylbut-3-enoic acid can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-methylbut-3-enoic acid vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes, leading to improved cellular function . At high doses, 2-Hydroxy-2-methylbut-3-enoic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects are important for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
2-Hydroxy-2-methylbut-3-enoic acid is involved in several metabolic pathways, including the synthesis and degradation of other metabolites. It interacts with enzymes such as dehydrogenases and hydratases, which facilitate its conversion into different compounds . This compound also affects metabolic flux, leading to changes in the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the role of 2-Hydroxy-2-methylbut-3-enoic acid in cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-2-methylbut-3-enoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in different cellular compartments . The transport and distribution of 2-Hydroxy-2-methylbut-3-enoic acid are essential for its biological activity and effects on cellular function.
Subcellular Localization
2-Hydroxy-2-methylbut-3-enoic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct 2-Hydroxy-2-methylbut-3-enoic acid to specific compartments, where it can exert its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylbut-3-enoic acid typically involves the hydroxylation of 3-methylbut-2-enoic acid. This can be achieved through various methods, including:
Hydroxylation using Hydroxylating Agents: This involves the use of agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxy group at the desired position.
Industrial Production Methods: Industrially, the compound can be synthesized through catalytic processes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-methylbut-3-enoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, esters.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-methylbut-3-enoic acid exerts its effects involves its ability to act as a Bronsted acid, donating protons to various acceptors. This proton donation can influence various biochemical pathways and molecular targets, leading to its observed biological activities .
Comparaison Avec Des Composés Similaires
3-Methylbut-2-enoic acid: This compound is structurally similar but lacks the hydroxy group at the second carbon.
2-Hydroxy-3-methylbut-2-enoic acid: Another similar compound with a hydroxy group at a different position.
Uniqueness: 2-Hydroxy-2-methylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to its analogs .
Propriétés
IUPAC Name |
2-hydroxy-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCPXKZTFJHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894784 | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31572-04-0 | |
| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[[2-(DIETHYLAMINO)ETHYL]AMINO]-9H-THIOXANTHEN-9-ONE](/img/structure/B1196121.png)
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
![[7-(2-methylbut-2-enoyloxy)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1196127.png)









